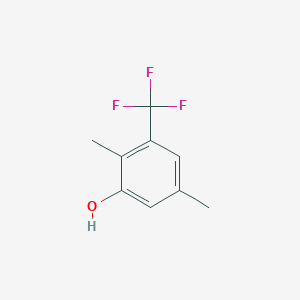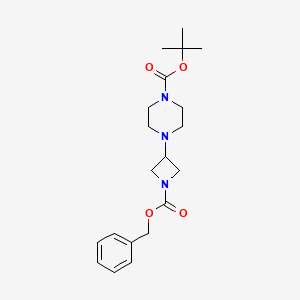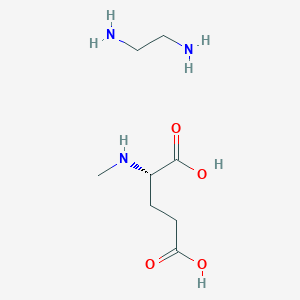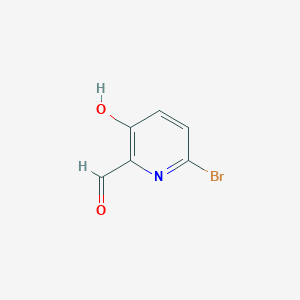
2,5-Dibromo-4-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-fluorobenzenethiol: (CAS Number: 1806295-61-3) is a chemical compound with the molecular formula C6H3Br2FS. It belongs to the class of aromatic compounds and has a molecular weight of 285.96 g/mol . This compound contains bromine, fluorine, and sulfur atoms attached to a benzene ring.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare 2,5-dibromo-4-fluorobenzenethiol. One common method involves the bromination of 4-fluorothiophenol using bromine or a brominating agent. The reaction proceeds as follows:
4-Fluorothiophenol+Bromine→this compound
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an inert atmosphere. Solvents like dichloromethane or chloroform are commonly used.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimizing the reaction conditions for yield and purity.
Análisis De Reacciones Químicas
Reactivity: 2,5-Dibromo-4-fluorobenzenethiol can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiol group (–SH).
Oxidation and Reduction: The bromine atoms make it susceptible to oxidation and reduction reactions.
Aryl Halide Reactions: It behaves as an aryl halide, reacting with nucleophiles or undergoing halogen-metal exchange.
Nucleophilic Substitution: Thiols react with strong nucleophiles (e.g., NaOH, KOH) to form phenols.
Reduction: Lithium aluminum hydride (LiAlH) reduces the compound to the corresponding alcohol.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields phenols, while reduction produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
2,5-Dibromo-4-fluorobenzenethiol finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may be used in drug discovery or as a probe for studying biological processes.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While 2,5-dibromo-4-fluorobenzenethiol is unique due to its specific combination of halogens and functional groups, similar compounds include:
1,4-Dibromo-2,5-difluorobenzene: A related compound with different halogen substitution patterns.
2-Bromo-4-fluorobenzonitrile: Another halogenated benzene derivative.
Propiedades
Fórmula molecular |
C6H3Br2FS |
|---|---|
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
2,5-dibromo-4-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Br2FS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
Clave InChI |
PRDTVAFBIDEWNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)S)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)




![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)

